![molecular formula C12H13BrN2O2S B2444787 N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 864975-83-7](/img/structure/B2444787.png)
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
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Overview
Description
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a bromine atom, a methoxyethyl group, and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves multiple steps. One common method includes the bromination of a precursor benzothiazole compound, followed by the introduction of the methoxyethyl group and subsequent acetamide formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets. The bromine atom and methoxyethyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
- N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide
- 2-Bromo-N-(2-methoxyethyl)acetamide
Uniqueness
This compound is unique due to its specific combination of functional groups and the benzothiazole ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Biological Activity
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzothiazole core, which is known for its diverse pharmacological properties. The presence of various functional groups, including a bromine atom and a methoxyethyl side chain, enhances its reactivity and solubility, making it a candidate for medicinal chemistry applications.
Chemical Structure and Properties
- Molecular Formula : C15H19BrN2O2S
- CAS Number : 864976-15-8
- Structural Features :
- Benzothiazole moiety
- Bromine substitution at the 6th position
- Methoxyethyl side chain
Biological Activity
The biological activity of this compound has been explored through various studies. Its potential applications span multiple therapeutic areas, including antibacterial, anticancer, and anti-inflammatory activities.
Antibacterial Activity
Research indicates that benzothiazole derivatives exhibit significant antibacterial properties by targeting key enzymes involved in bacterial growth and replication. For example:
- Mechanism of Action : The compound may inhibit enzymes such as dihydroorotase and DNA gyrase, essential for bacterial DNA replication and synthesis.
- Case Study : A study highlighted that certain benzothiazole derivatives showed high inhibition rates against Enterococcus faecalis, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
Compound | Target Enzyme | MIC (µM) | Reference |
---|---|---|---|
N-[6-bromo benzothiazole] | DNA gyrase | 3.13 | Skok et al., 2020 |
N-[6-bromo benzothiazole] | Dihydroorotase | 4.85 | Ghannam et al., 2019 |
Anticancer Activity
Benzothiazole derivatives have also shown promise in anticancer research:
- Mechanism of Action : These compounds can interact with various cellular targets, potentially leading to apoptosis in cancer cells.
- Research Findings : Studies have reported that modifications at specific positions on the benzothiazole ring can enhance cytotoxicity against cancer cell lines.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by its structural components:
- Bromine Substitution : Enhances reactivity and may improve binding affinity to biological targets.
- Methoxyethyl Group : Increases solubility and bioavailability.
Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c1-8(16)14-12-15(5-6-17-2)10-4-3-9(13)7-11(10)18-12/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYYNGQCAHTWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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